An In-depth Technical Guide to Mal-amido-(CH2COOH)2: A Core Component in Bioconjugation and Drug Development
An In-depth Technical Guide to Mal-amido-(CH2COOH)2: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-amido-(CH2COOH)2, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Chemical Structure and Identification
Mal-amido-(CH2COOH)2, systematically named 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid , is a hydrophilic crosslinker. Its structure features a maleimide group at one end and a dicarboxylic acid moiety at the other, linked by an amide bond. The maleimide group provides reactivity towards sulfhydryl groups, while the dicarboxylic acid allows for conjugation to amine-containing molecules.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid[1] |
| Molecular Formula | C11H12N2O7[1] |
| Molecular Weight | 284.22 g/mol [1] |
| CAS Number | 207613-14-7[2] |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O[2] |
Physicochemical Properties
| Property | Value/Description | Source |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (83.33 mg/mL) | |
| XLogP3 | -0.8 | |
| Topological Polar Surface Area | 132 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Some values are computationally predicted.
Synthesis
A detailed, step-by-step synthesis protocol for Mal-amido-(CH2COOH)2 is not widely published. However, its synthesis can be inferred from the general principles of organic chemistry, involving the reaction of 3-maleimidopropionic acid with iminodiacetic acid. The following represents a plausible synthetic route:
Logical Workflow for the Synthesis of Mal-amido-(CH2COOH)2:
Caption: Plausible synthetic workflow for Mal-amido-(CH2COOH)2.
Experimental Considerations:
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Synthesis of 3-Maleimidopropionic Acid: This intermediate is typically synthesized by reacting maleic anhydride with β-alanine, followed by cyclization via dehydration.
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Amide Coupling: The final step involves the coupling of 3-maleimidopropionic acid with iminodiacetic acid. This reaction is usually facilitated by activating the carboxylic acid of 3-maleimidopropionic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then reacts with the secondary amine of iminodiacetic acid.
Experimental Protocols for Bioconjugation
Mal-amido-(CH2COOH)2 is primarily used as a linker in the construction of Antibody-Drug Conjugates (ADCs). The following protocols are generalized from methodologies for similar maleimide-containing linkers and can be adapted for specific applications.
Two-Step Conjugation Protocol for ADC Formation
This protocol outlines the sequential conjugation of the linker to an antibody and then to a cytotoxic drug.
Workflow for Two-Step ADC Conjugation:
Caption: General workflow for the two-step conjugation of an ADC.
Step 1: Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
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Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2).
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Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
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Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.
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Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.
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Conjugation to the Linker:
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Dissolve Mal-amido-(CH2COOH)2 in an organic solvent like DMF or DMSO to a concentration of 10 mM.
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Add a 5-10 fold molar excess of the linker solution to the reduced antibody.
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Incubate for 1-2 hours at room temperature with gentle mixing. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
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Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to cap any unreacted maleimide groups.
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Step 2: Drug Conjugation to the Antibody-Linker Intermediate (Amide Coupling)
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Activation of the Carboxylic Acid:
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In a separate reaction, activate the carboxylic acid groups of the antibody-linker conjugate by adding a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS.
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Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
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Conjugation to the Drug:
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Dissolve the amine-containing cytotoxic drug in an anhydrous solvent like DMF or DMSO.
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Add the activated antibody-linker conjugate to the drug solution. A 3-5 fold molar excess of the drug is recommended.
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Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification and Characterization:
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Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug and linker.
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Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
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Role in Signaling Pathways and Mechanism of Action of ADCs
Mal-amido-(CH2COOH)2 does not directly participate in cellular signaling. Instead, it serves as a critical component of an ADC, facilitating the targeted delivery of a cytotoxic payload to cancer cells. The dipeptide linkage within some ADC linkers, for which Mal-amido-(CH2COOH)2 is an intermediate, is designed to be stable in the bloodstream but cleaved within the lysosomal compartment of the target cell.
Signaling Pathway of an ADC Utilizing a Cleavable Linker:
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Mechanism of Action:
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Targeting and Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
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Payload Release: The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. Bivalent doxorubicin-dipeptides, for which Mal-amido-(CH2COOH)2 is an intermediate, are designed to be cleaved by lysosomal proteases.
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Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell, often by apoptosis.
Conclusion
Mal-amido-(CH2COOH)2 is a versatile and valuable tool for researchers and drug developers. Its heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, making it a key component in the construction of sophisticated biotherapeutics like ADCs. Understanding its chemical properties and the methodologies for its use is essential for the successful design and synthesis of next-generation targeted therapies. Further research to establish a comprehensive experimental physicochemical profile and a standardized synthesis protocol would be of significant benefit to the scientific community.
